molecular formula C5H2ClNO3S B14464873 4-Nitrothiophene-2-carbonyl chloride CAS No. 67998-17-8

4-Nitrothiophene-2-carbonyl chloride

Cat. No.: B14464873
CAS No.: 67998-17-8
M. Wt: 191.59 g/mol
InChI Key: VJMMHJLOQNVXJW-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-carbonyl chloride is a heterocyclic compound featuring a thiophene ring substituted with a nitro group (-NO2) at the 4-position and a carbonyl chloride (-COCl) group at the 2-position. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions.

Properties

CAS No.

67998-17-8

Molecular Formula

C5H2ClNO3S

Molecular Weight

191.59 g/mol

IUPAC Name

4-nitrothiophene-2-carbonyl chloride

InChI

InChI=1S/C5H2ClNO3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H

InChI Key

VJMMHJLOQNVXJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbonyl chloride typically involves the nitration of thiophene derivatives followed by chlorination. One common method includes the nitration of thiophene to produce 4-nitrothiophene, which is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrothiophene-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrothiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack, leading to the formation of various derivatives. The nitro group, being an electron-withdrawing group, influences the reactivity of the thiophene ring, making it more susceptible to electrophilic substitution reactions .

Comparison with Similar Compounds

2-Thiophenecarbonyl Chloride

  • Synthesis : Reacts with aromatic amines (e.g., 2-nitroaniline) to form carboxamides, as demonstrated in the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide .
  • Reactivity : Lacks the electron-withdrawing nitro group, resulting in comparatively lower electrophilicity at the carbonyl carbon.
  • Applications : Used to generate bioactive carboxamides with reported antibacterial and antifungal activities .

4-Chloropyridine-2-carbonyl Chloride Hydrochloride

  • Structure : Pyridine ring with -Cl at the 4-position and -COCl at the 2-position.
  • Synthesis : Prepared via reaction of 2-picolinic acid with thionyl chloride (SOCl2) and sodium bromide, yielding a 58% isolated product with a melting point of 34–38°C .
  • Applications : Serves as a precursor for N-methylcarboxamides (e.g., compound 5 in ), which are intermediates in drug discovery .

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structure : Thiophene-2-carboxamide derivative with a 2-nitrophenyl group.
  • Crystal Packing : Exhibits dihedral angles of 8.5–13.5° between the thiophene and benzene rings, influenced by weak C–H⋯O/S interactions .
  • Bioactivity: Carboxamide derivatives of thiophene are associated with genotoxicity in mammalian cells, highlighting the importance of substituent positioning on biological effects .

Comparative Data Table

Compound Heterocycle Substituents Melting Point (°C) Yield Key Reactivity/Applications
This compound Thiophene -NO2 (C4), -COCl (C2) N/A N/A High electrophilicity for amide synthesis
2-Thiophenecarbonyl chloride Thiophene -COCl (C2) N/A N/A Carboxamide formation (e.g., m.p. 124°C for derived amides)
4-Chloropyridine-2-carbonyl chloride hydrochloride Pyridine -Cl (C4), -COCl (C2) 34–38 58% Precursor for N-methylcarboxamides
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene -CONH-(2-nitrophenyl) 124 87% Antibacterial/antifungal derivatives

Key Research Findings

Electronic Effects: The nitro group in this compound significantly enhances electrophilicity at the carbonyl carbon compared to non-nitrated analogues like 2-thiophenecarbonyl chloride. This property is critical for reactions with weak nucleophiles (e.g., aromatic amines) . In pyridine analogues (e.g., 4-chloropyridine-2-carbonyl chloride), the electron-deficient ring system further activates the carbonyl group, though the basic nitrogen may complicate reaction pathways .

Stereochemical Considerations :

  • Substituent positioning influences molecular planarity. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings (8.5–13.5°) impacts crystal packing and intermolecular interactions . A nitro group on the thiophene (as in the target compound) could further distort planarity, altering solubility and reactivity.

Biological Implications: Thiophene carboxamides with nitroaryl groups exhibit genotoxicity, suggesting that the nitro group’s position (on the thiophene vs. aryl ring) may modulate toxicity profiles .

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